Product packaging for Oxazolo[5,4-c]pyridine-2-methanamine(Cat. No.:)

Oxazolo[5,4-c]pyridine-2-methanamine

Cat. No.: B15294080
M. Wt: 149.15 g/mol
InChI Key: OCHRBUMCEQTZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oxazolo[5,4-c]pyridine-2-methanamine is a chemical scaffold of high interest in medicinal chemistry and drug discovery research. Compounds based on the oxazolo-pyridine core are frequently investigated as key intermediates for constructing molecules with potential biological activity . Researchers value this structural motif due to its similarity to purine bases, which allows it to act as a potential antimetabolite in various biochemical pathways . This compound serves as a versatile building block for the synthesis of more complex molecules. The oxazolo-pyridine structure is a privileged scaffold in oncology and immunology research, with studies on analogous structures showing potential as inhibitors of protein kinases such as VEGFR-2, which is a key target in anti-angiogenesis research . Other research avenues for related structures include their evaluation as modulators of the α7 nicotinic acetylcholine receptor for inflammatory disorders, and as inhibitors of enzymes like GSK-3β and diacylglycerol lipase, indicating potential applications in neuroscience and immunology . The primary amine functional group at the 2-position provides a handle for further chemical modification, enabling researchers to create amide conjugates or link various pharmacophores to explore structure-activity relationships . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B15294080 Oxazolo[5,4-c]pyridine-2-methanamine

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

[1,3]oxazolo[5,4-c]pyridin-2-ylmethanamine

InChI

InChI=1S/C7H7N3O/c8-3-7-10-5-1-2-9-4-6(5)11-7/h1-2,4H,3,8H2

InChI Key

OCHRBUMCEQTZSN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N=C(O2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazolo[5,4-c]pyridine-2-methanamine typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of 5-amino-4-cyano-1,3-oxazoles with formamidine, urea, and formic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Oxazolo[5,4-c]pyridine-2-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Oxazolo[5,4-c]pyridine-2-methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazolo[5,4-b]pyridine-2-methanamine

  • Structural Difference : The oxazole ring is fused at positions 5,4-b (vs. 5,4-c), altering the spatial arrangement of heteroatoms.
  • Properties: The CAS 933722-80-6 derivative (Oxazolo[5,4-b]pyridine-2-methanamine) has a molecular formula C₇H₇N₃O and molecular weight 149.15 g/mol. The positional isomerism likely affects electronic distribution and binding affinity. For example, BIOP, an oxazolo[5,4-c]pyridine-based dye, shows stronger RNA binding (Kd = 8.1 μM) than quinoline analogs, suggesting the 5,4-c fusion enhances target interaction .

4-Chloro-2-methyl[1,3]oxazolo[5,4-c]pyridine

  • Structural Difference : A chloro substituent at position 4 and a methyl group at position 2 replace the methanamine group.

Thiazolo[5,4-b]pyridine-2-methanamine

  • Structural Difference : The oxazole oxygen is replaced by sulfur, forming a thiazole ring.
  • Properties : Thiazolo analogs (e.g., CAS 1203605-30-4) may exhibit distinct electronic properties due to sulfur’s polarizability. Thiol-containing derivatives (e.g., Thiazolo[5,4-b]pyridine-2-thiol) show higher reactivity, enabling disulfide bond formation, but lack direct bioactivity data compared to oxazolo derivatives .

Oxazolo[5,4-d]pyrimidine Derivatives

  • Structural Difference : A pyrimidine ring replaces pyridine, fused at positions 5,4-d.
  • Properties: These compounds (e.g., SCM1–10 derivatives) demonstrate anticancer activity as purine antimetabolites. Methyl or amino substituents at specific positions modulate activity; for instance, replacing methyl with hydrogen enhances anticancer effects in vitro (IC₅₀ values: 2–10 μM against A549, MCF7, and colon cancer cells) .

Hexahydro-1-methyl-oxazolo[5,4-c]pyridin-2(1H)-one Hydrochloride

  • Structural Difference : The pyridine ring is saturated (tetrahydro), and a ketone replaces the methanamine group.
  • Properties : Saturation increases conformational flexibility and solubility. The ketone moiety (C=O) enables hydrogen bonding, but the lack of a primary amine limits cationic interactions. This derivative (CAS 1523541-92-5) serves as a synthetic intermediate rather than a bioactive molecule .

Pharmacological and Functional Comparisons

RNA Binding and Sensing

  • Oxazolo[5,4-c]pyridine-2-methanamine Derivatives : BIOP, a cyanine dye incorporating oxazolo[5,4-c]pyridine, binds RNA with Kd = 8.1 ± 1.6 μM, outperforming SYTO RNA Select in brightness and photostability .
  • Quinoline Analogs: BIQ (quinoline-based) exhibits weaker RNA affinity (Kd > 22 μM), highlighting the superiority of the oxazolo[5,4-c]pyridine scaffold .

Anticancer Activity

  • Oxazolo[5,4-d]pyrimidines: Derivatives with amino-isoxazole substituents show IC₅₀ values of 2–15 μM against lung (A549), breast (MCF7), and colon (LoVo, HT29) cancers. Activity is attributed to structural mimicry of purines and VEGFR-2 inhibition .
  • This compound: No direct anticancer data are available, but its primary amine group could facilitate interactions with kinase ATP-binding sites, similar to 5-fluorouracil’s mechanism .

Biological Activity

Oxazolo[5,4-c]pyridine-2-methanamine is a bicyclic compound that integrates an oxazole and a pyridine ring, showcasing significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features:

  • Oxazole Ring : A five-membered ring containing nitrogen and oxygen.
  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Methanamine Group : Present at the 2-position of the pyridine, enhancing its reactivity.

This unique arrangement contributes to its interaction with various biological targets, particularly in anti-inflammatory and anticancer applications.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit key proteins involved in cancer progression, such as:

  • GSK-3β : Glycogen synthase kinase 3 beta is implicated in various cellular processes, including cancer cell proliferation.
  • VEGFR-2 : Vascular endothelial growth factor receptor 2 is crucial for angiogenesis in tumors.

In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of several cancer cell lines, as summarized in the following table:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (lung)58.44GSK-3β inhibition
This compoundMCF7 (breast)99.87VEGFR-2 inhibition
This compoundHT29 (colon)129.41Apoptosis induction

These findings suggest that modifications to the oxazolo[5,4-c]pyridine structure can enhance its anticancer efficacy.

Anti-inflammatory Effects

Oxazolo[5,4-c]pyridine derivatives have also shown significant anti-inflammatory properties. They are capable of modulating inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α. This activity is particularly relevant in the context of autoimmune diseases and chronic inflammation.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • Condensation Reactions : Combining appropriate aldehydes with amines under acidic conditions.
  • Cyclization Techniques : Utilizing cyclization reactions involving oxazole and pyridine precursors.
  • Functionalization Strategies : Modifying existing oxazolo[5,4-c]pyridine structures to enhance biological activity.

Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of oxazolo[5,4-c]pyridine derivatives on various cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity against specific cancer types. Notably, compounds with hydroxyalkyl substituents displayed improved selectivity towards cancer cells over normal cells.

Study 2: Immunomodulatory Effects

Another investigation focused on the immunomodulatory effects of oxazolo[5,4-c]pyridine derivatives. Compounds were tested for their ability to suppress T-cell activation and cytokine production in vitro. Results showed that certain derivatives significantly inhibited phytohemagglutinin-induced proliferation of human lymphocytes.

Q & A

Q. What are the standard synthetic routes for Oxazolo[5,4-c]pyridine-2-methanamine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves cyclization reactions starting from pyridine derivatives. For example, oxazolones (heterocyclic precursors) can be reacted with amidines or amines under reflux conditions in solvents like dioxane or THF, followed by chlorination (e.g., using POCl₃) and functionalization (e.g., amination) . Key steps:

Cyclization : Oxazolones (I) → intermediates (II) using amidine hydrochlorides and triethylamine (48 h, room temperature).

Chlorination : Intermediate (II) → (III) with POCl₃ and dimethylaniline (105–110°C, 3 h).

Amination : Reaction with primary/secondary amines (reflux in dioxane, 6 h).
Optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity >95% is achievable with recrystallization in ethanol/water .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring fusion. For example, the amine proton (NH₂) appears as a broad singlet at δ 4.5–5.5 ppm, while pyridine protons resonate at δ 7.0–8.5 ppm .
  • FT-IR : Stretching vibrations for C=N (1650–1600 cm⁻¹) and NH₂ (3350–3300 cm⁻¹) .
  • Mass Spectrometry : LC-MS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ = 179.1 for C₇H₁₀N₃O⁺) .
  • X-ray Crystallography : Use OLEX2 or SHELXT for single-crystal structure determination, confirming bond angles and spatial arrangement .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or hydrolases (e.g., FAAH) using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .
  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate activity .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Report EC₅₀ with 95% confidence intervals .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to calculate HOMO-LUMO gaps and electrostatic potential maps .
  • Key Parameters :
    • Ionization potential (IP): Derived from Koopmans’ theorem (IP ≈ -EHOMO).
    • Electron affinity (EA): EA ≈ -ELUMO.
    • Charge distribution: NBO analysis identifies nucleophilic sites (e.g., amine group) for reactivity predictions .
  • Validation : Compare computed IR spectra with experimental data (RMSD <5 cm⁻¹) .

Q. What strategies resolve contradictions in reported biological activity data for oxazolo-pyridine derivatives?

Methodological Answer:

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities. >98% purity required for reproducible assays .
  • Assay Standardization :
    • Control for pH (e.g., FAAH assays sensitive to pH 7.4).
    • Use internal standards (e.g., tamoxifen for cytotoxicity) .
  • Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting cell viability) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for antiviral activity?

Methodological Answer:

  • Derivatization : Introduce substituents at the pyridine C-5 or oxazole C-2 positions. For example:
    • Electron-withdrawing groups (NO₂, CF₃): Enhance binding to viral proteases.
    • Hydrophobic moieties (benzyl, tert-butyl): Improve membrane permeability .
  • In Silico Screening : Dock derivatives into viral targets (e.g., SARS-CoV-2 Mpro) using AutoDock Vina. Prioritize compounds with ∆G < -8 kcal/mol .
  • Pharmacokinetics : Predict logP (AlogPs) and BBB permeability (ADMETlab 2.0) to balance potency and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.